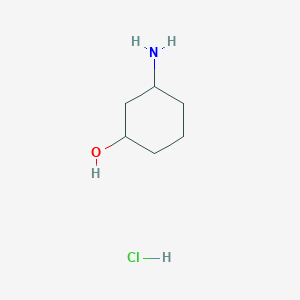
3-Aminocyclohexanol hydrochloride
説明
3-Aminocyclohexanol hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules and in the study of chemical reactions involving aminocyclohexane derivatives. The compound has been utilized in the development of anti-ulcer agents, adenosine deaminase inhibitors, and antidotes for anticholinesterase poisoning, demonstrating its versatility in medicinal chemistry .
Synthesis Analysis
The synthesis of 3-aminocyclohexanol derivatives has been explored through various methods. One approach involves the ammonium-directed dihydroxylation of 3-aminocyclohex-1-enes using mCPBA and trichloroacetic acid, achieving high levels of diastereoselectivity . Another method includes the metal-free synthesis of diastereoisomers of 3-aminocyclohexane-1,2-diol, which is a key step in the synthesis of all diastereoisomers of this compound . Additionally, a simple and efficient synthesis of N-substituted cyclohex-3-enamines from trans-4-aminocyclohexanol hydrochloride has been described, which is more scalable and tolerant of a broader variety of functional groups than previous methods .
Molecular Structure Analysis
The molecular structure of 3-aminocyclohexanol derivatives has been studied through X-ray analysis. For instance, the crystal and molecular structures of an anti-ulcer agent featuring a 3-aminocyclohexanol moiety have been determined, revealing a rigid bent-rod-like conformation and dimerization in the crystal through hydrogen bonding . Conformational properties of stereoisomeric 3-aminocyclohexanol derivatives have also been investigated, showing that intramolecular hydrogen bonding stabilizes certain conformations in aprotic solvents, while inverted chair conformations dominate in protic media .
Chemical Reactions Analysis
3-Aminocyclohexanol derivatives participate in various chemical reactions. For example, they have been used in the synthesis of trans- and cis-3-(6-substituted-9-purinyl)cyclohexanols as adenosine deaminase inhibitors, where the aminocyclohexanol moiety is essential for the inhibitory activity . The preparation of antidotes for anticholinesterase poisoning also involves the synthesis of 2′-(cis- and trans-2″-hydroxycyclohexyl)aminoethyl 1-phenylcyclopentanecarboxylate hydrochlorides from 2-aminocyclohexanols . Additionally, the formation of 3-aminophenols from 3-amino-2-chlorocyclohex-2-en-1-ones has been reported, highlighting the reactivity of the amino group in these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminocyclohexanol hydrochloride and its derivatives are influenced by their molecular structure and the presence of functional groups. The diastereoselectivity observed in the synthesis of these compounds suggests that their physical properties, such as solubility and melting points, can be significantly affected by their stereochemistry . The conformational analysis indicates that the presence of intramolecular hydrogen bonds can impact the compounds' stability and reactivity in different solvents . The ability to form salts, such as hydrochlorides, also affects their solubility and makes them more amenable to certain reactions .
科学的研究の応用
Synthesis of N-Substituted Cyclohex-3-enamines
3-Aminocyclohexanol hydrochloride is used in the preparation of N-substituted cyclohex-3-enamines, which are valuable intermediates in medicinal chemistry. The method described by Álvarez-Pérez and Marco-Contelles (2009) highlights a cost-effective, scalable approach tolerant to various functional groups, making it significant for pharmaceutical synthesis (Álvarez-Pérez & Marco-Contelles, 2009).
Chiral Separation and Enzyme-Catalyzed Kinetic Resolution
Brocklehurst et al. (2011) demonstrated the synthesis of enantiopure 3-aminocyclohexanol via enzymatic kinetic resolution or diastereoisomeric salt formation. This process effectively isolates single enantiomers from racemic mixtures, vital for producing pharmaceutically active compounds (Brocklehurst et al., 2011).
Asymmetric Catalysis
Schiffers et al. (2006) outlined a protocol for resolving racemic 2-aminocyclohexanol derivatives, yielding enantiomers for use in asymmetric catalysis. This process is crucial for synthesizing compounds with high enantiomeric purity, a key aspect in developing effective and safe pharmaceuticals (Schiffers et al., 2006).
pH-Triggered Conformational Switching
Samoshin et al. (2004) explored the use of trans-2-aminocyclohexanols as pH-triggers in crown ethers and podands. The study highlights the importance of these compounds in creating pH-responsive systems, which can have diverse applications in drug delivery and molecular recognition (Samoshin et al., 2004).
Synthesis of Active Pharmaceutical Ingredients (APIs)
Szabó et al. (2019) reported a continuous flow process for synthesizing N-protected cis-4-aminocyclohexanol derivatives, key intermediates in the synthesis of APIs. This method offers greater selectivity and efficiency compared to traditional batch processes, highlighting the compound's role in pharmaceutical manufacturing (Szabó et al., 2019).
Lipase-Catalyzed Enantioselective Acylation
Levy, Gonzalo, and Gotor (2004) described the enzymatic acylation of N-protected 3-aminocyclohexanols, achieving high enantioselectivity. This process is important in synthesizing enantiomerically pure compounds, which are increasingly demanded in the pharmaceutical industry (Levy, Gonzalo, & Gotor, 2004).
Safety and Hazards
3-Aminocyclohexanol hydrochloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition . It is harmful by inhalation, in contact with skin, and if swallowed .
特性
IUPAC Name |
3-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXTVICXVECGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclohexanol hydrochloride | |
CAS RN |
1263378-29-5, 124555-44-8 | |
| Record name | Cyclohexanol, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminocyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-3-Aminocyclohexanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




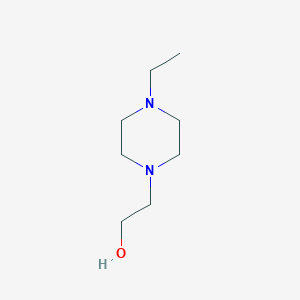
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)
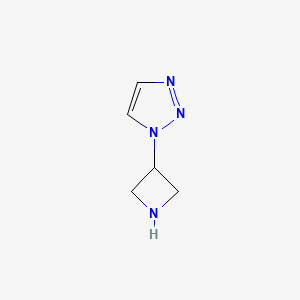
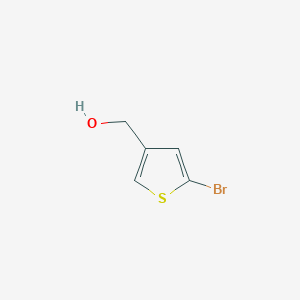




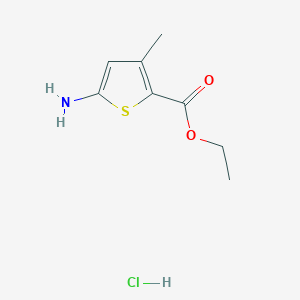
![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)
![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)

